2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine
CAS No.: 697750-68-8
Cat. No.: VC20318250
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 697750-68-8 |
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Molecular Formula | C13H16N2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 2-(3,5-diethyl-1H-pyrrol-2-yl)pyridine |
Standard InChI | InChI=1S/C13H16N2/c1-3-10-9-11(4-2)15-13(10)12-7-5-6-8-14-12/h5-9,15H,3-4H2,1-2H3 |
Standard InChI Key | LJOMJNKFFKWTRC-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(N1)C2=CC=CC=N2)CC |
Introduction
Chemical Identity and Structural Features
2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine belongs to the class of pyrrole-pyridine hybrids, characterized by a pyrrole ring substituted with ethyl groups at the 3- and 5-positions and fused to a pyridine moiety. Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol. The compound’s structure enables π-π stacking interactions and hydrogen bonding, which influence its reactivity and binding properties in biological systems .
Key Structural Properties
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Pyrrole Ring: The diethyl substituents at the 3- and 5-positions enhance steric bulk and electron-donating effects, modulating electronic distribution across the conjugated system.
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Pyridine Ring: The nitrogen atom in the pyridine ring contributes to basicity and facilitates coordination with metal ions or biological targets .
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Tautomerism: The 1H-pyrrole component allows for tautomeric shifts, which may affect its interaction with enzymes or receptors .
A comparative analysis of structurally related compounds is provided in Table 1.
Table 1: Structural Comparison of Pyrrole-Pyridine Derivatives
Synthesis and Reaction Chemistry
Academic Synthesis Routes
The synthesis of pyrrole-pyridine hybrids typically involves cyclocondensation or cross-coupling reactions. For 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine, a plausible route involves:
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Diacetylpyridine Oxime Formation: Reacting 2,6-diacetylpyridine with hydroxylamine to form the corresponding oxime.
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Acetylene Insertion: Treating the oxime with acetylene in a LiOH/DMSO system at 80–140°C under 25–30 atm pressure, leading to pyrrole ring formation .
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Ethylation: Introducing ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation, though specific conditions for this step require further experimental validation.
This method mirrors the synthesis of 2,6-bis(pyrrol-2-yl)pyridine derivatives, where acetylene acts as a one-carbon synthon .
Industrial Considerations
Structural and Conformational Analysis
X-ray Crystallography and Quantum Chemical Studies
X-ray studies of analogous compounds, such as 2,6-bis(pyrrol-2-yl)pyridine, reveal a cis-cis conformation as the most stable arrangement due to minimized steric hindrance . Quantum chemical calculations at the B3LYP/6-311G* level predict:
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Cis-Cis Conformation: Energy minimized by 7.8 kcal/mol compared to trans-trans forms.
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Activation Barriers: 8.3 kcal/mol for cis-cis to cis-trans interconversion, indicating restricted pyrrole ring rotation .
For 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine, the ethyl groups likely exacerbate steric constraints, further stabilizing the cis-cis form.
Biological Activities and Mechanisms
Immunomodulatory Effects
Pyrrole-pyridine compounds modulate inflammatory biomarkers (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs), suggesting immunotherapeutic applications .
Applications in Material Science
The compound’s extended π-system and thermal stability make it a candidate for:
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Organic Semiconductors: Charge transport layers in optoelectronic devices.
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Metal-Organic Frameworks (MOFs): Ligands for constructing porous materials with gas storage capabilities.
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